An In-depth Technical Guide to Methylboronic Acid: Properties, Protocols, and Applications
An In-depth Technical Guide to Methylboronic Acid: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylboronic acid (CAS Number: 13061-96-6) is an organoboron compound that serves as a versatile building block and reagent in a multitude of chemical transformations.[1][2] Its utility spans from fundamental organic synthesis to specialized applications in analytical chemistry and materials science. This technical guide provides a comprehensive overview of methylboronic acid, including its physicochemical properties, safety and handling information, detailed experimental protocols for its key applications, and a discussion of its role in modern chemical research.
Core Properties of Methylboronic Acid
Methylboronic acid is a white to light yellow crystalline powder.[1] It is known for its stability under normal conditions and its solubility in water and other polar organic solvents.[3][4]
Physicochemical Properties
The fundamental physical and chemical properties of methylboronic acid are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value | References |
| CAS Number | 13061-96-6 | |
| Molecular Formula | CH₅BO₂ | |
| Molecular Weight | 59.86 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 91-94 °C | |
| Boiling Point | 141.7±23.0 °C (Predicted) | |
| Density | 0.965±0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in water and DMSO. | |
| pKa | 9.97±0.43 (Predicted) | |
| Flash Point | 39.5°C |
Safety and Handling
Methylboronic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is also sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.
| Hazard Statement | GHS Code | Description | References |
| Skin Irritation | H315 | Causes skin irritation. | |
| Eye Irritation | H319 | Causes serious eye irritation. | |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
| Precautionary Statement | GHS Code | Description |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/container in accordance with local regulations. |
Experimental Protocols
Methylboronic acid is a key reagent in several important chemical reactions. Below are detailed protocols for two of its most common applications: the Suzuki-Miyaura cross-coupling reaction (utilizing a stable derivative) and the derivatization of carbohydrates for gas chromatography-mass spectrometry (GC-MS) analysis.
Suzuki-Miyaura Cross-Coupling using an N-Methyliminodiacetic Acid (MIDA) Boronate
N-methyliminodiacetic acid (MIDA) boronates are air- and moisture-stable derivatives of boronic acids that can be used in a controlled and iterative manner in Suzuki-Miyaura cross-coupling reactions. The MIDA group acts as a protecting group that can be cleaved under mild basic conditions to release the reactive boronic acid in situ.
Materials:
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Aryl or vinyl halide (1.0 equiv)
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Methylboronic acid MIDA ester (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
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Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, or toluene)
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Round-bottom flask or microwave vial
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Magnetic stirrer and heating source (oil bath or microwave reactor)
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Inert atmosphere (nitrogen or argon)
Procedure:
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To a dry reaction vessel, add the aryl or vinyl halide, the methylboronic acid MIDA ester, and the base.
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Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the palladium catalyst to the reaction mixture.
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Add the anhydrous, degassed solvent via syringe.
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Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Derivatization of Carbohydrates for GC-MS Analysis
Methylboronic acid is used to derivatize carbohydrates, which are typically non-volatile, to make them amenable to analysis by GC-MS. This two-step procedure involves the formation of a cyclic boronate ester with the cis-diol functionalities of the sugar, followed by silylation or acetylation of the remaining hydroxyl groups.
Materials:
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Carbohydrate sample (e.g., glucose, fructose)
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Methylboronic acid solution (in pyridine)
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Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acetylating agent (e.g., acetic anhydride)
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Reaction vials with screw caps
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Heating block or oven
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GC-MS system
Procedure:
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Place the dry carbohydrate sample into a reaction vial.
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Add the methylboronic acid solution in pyridine (B92270) to the vial.
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Heat the mixture at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 30 minutes) to form the methylboronate ester.
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Cool the vial to room temperature.
-
Add the silylating or acetylating agent to the reaction mixture.
-
Re-heat the vial to complete the derivatization (e.g., 60-80 °C for 30-60 minutes).
-
Cool the sample to room temperature.
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The derivatized sample is now ready for injection into the GC-MS system.
Visualizing Experimental Workflows and Mechanisms
To further elucidate the practical applications of methylboronic acid, the following diagrams, generated using the DOT language, illustrate a key experimental workflow and a fundamental reaction mechanism.
Conclusion
Methylboronic acid is a valuable and versatile reagent in modern chemistry. Its well-defined properties and reactivity make it an essential tool for synthetic chemists creating complex molecules and for analytical chemists developing sensitive methods for the detection of biologically important compounds. The protocols and information provided in this guide are intended to facilitate its effective and safe use in the laboratory, empowering researchers to advance their scientific endeavors.
